molecular formula C17H17N5OS B2845182 2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole CAS No. 2176152-39-7

2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole

Cat. No.: B2845182
CAS No.: 2176152-39-7
M. Wt: 339.42
InChI Key: HFIKUDLIFYXRFK-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
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Scientific Research Applications

Muscarinic Activities and Ligand Binding

The synthesis and study of methyl or unsubstituted 1,2,3-triazoles, and tetrazoles further substituted with a 1-azabicyclo[2.2.2]octan-3-yl group have demonstrated their potential as muscarinic ligands. Their potency and efficacy were determined in radioligand binding assays, indicating a significant relationship between the electrostatic potential of these compounds and their biological activity (Wadsworth et al., 1992).

Nanoparticle-Supported Catalysis

Magnetic nanoparticle-supported 1,4-diazabicyclo[2.2.2]octane tribromide has been found to be an efficient nanocatalyst for the synthesis of various heterocyclic compounds. This catalysis method is notable for its reusability and the ability to facilitate reactions under mild conditions, demonstrating the compound's versatility in organic synthesis (Rostami et al., 2017).

Heterocyclic Synthesis

The organocatalytic 1,3-dipolar cycloaddition reactions facilitated by related catalysts offer an efficient route to synthesize 1,5-diaryl-4-benzothiazolyl-substituted 1,2,3-triazoles. This method provides a good yield and regiospecificity, highlighting the importance of such compounds in the synthesis of complex heterocyclic structures (Shu et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives have shown significant potential as corrosion inhibitors for carbon steel in acidic environments. Their efficacy is attributed to the adsorption onto metal surfaces, which can occur through both physical and chemical interactions. This application is crucial in materials science, especially for protecting industrial equipment and infrastructure (Hu et al., 2016).

Chemical Structure and Reactivity Studies

Research into the structure and reactivity of compounds structurally related to "2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole" has yielded insights into their electronic and spatial configurations. These studies facilitate the design of new molecules with desired properties for specific applications, such as the development of novel pharmaceuticals or materials (Farag et al., 1996).

Mechanism of Action

Target of Action

The primary targets of the compound “2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32Triazole derivatives have been known to interact with various biological targets such as β-tubulin and carbonic anhydrase-II . The role of these targets varies from structural maintenance of cells to enzyme catalysis.

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.

Pharmacokinetics

The compound’s solubility in dmso and dmf suggests that it may have good bioavailability

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(16-19-14-3-1-2-4-15(14)24-16)22-11-5-6-12(22)10-13(9-11)21-8-7-18-20-21/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIKUDLIFYXRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4S3)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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